![molecular formula C20H16ClFN2OS B2405403 1-(4-Chlorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione CAS No. 1224001-01-7](/img/structure/B2405403.png)
1-(4-Chlorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione, also known as CFM-2, is a novel compound that has gained attention in the scientific community for its potential applications in various fields.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research on 1,4-diazaspiro compounds has focused on their synthesis and structural analysis. For instance, the formation of cyclobutylidenepyrazolines from similar compounds has been investigated, highlighting the potential of these compounds in synthetic organic chemistry (Guseva et al., 2003).
The synthesis and structure elucidation of related compounds, like 2-(methylthio)-1,3-diazaspiro[4.4]non-2-ene-4-thione, have been explored, demonstrating the importance of these compounds in molecular chemistry (Enchev et al., 2017).
Potential Medicinal Applications
Some derivatives of diazaspiro compounds have shown promising results in medicinal chemistry. For example, research has been conducted on the synthesis of novel substituted triazolo[4,3-a][1,4]benzodiazepine derivatives, which displayed significant anticonvulsant activity (Narayana et al., 2006).
The development of anticancer and antidiabetic spirothiazolidines analogs has been studied. These compounds have shown significant activities against certain cancer cell lines and as inhibitors of enzymes relevant in diabetes (Flefel et al., 2019).
Experimental and Theoretical Analysis
- Experimental and theoretical analyses of lp⋯π intermolecular interactions in derivatives of 1,2,4-triazoles have been conducted. These studies provide insights into the structural and interactive properties of diazaspiro compounds (Shukla et al., 2014).
Advanced Synthesis Techniques
- Advanced synthesis techniques for spiro compounds have been explored. For instance, research on the synthesis of substituted 1,5-Dioxaspiro[2.4]heptanes demonstrates the versatility of these compounds in the field of organic chemistry (Alonso et al., 2002).
Propiedades
IUPAC Name |
(4-chlorophenyl)-[2-(4-fluorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.4]non-1-en-4-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN2OS/c21-15-7-3-14(4-8-15)18(25)24-19(26)17(13-5-9-16(22)10-6-13)23-20(24)11-1-2-12-20/h3-10H,1-2,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWDBGRSXJHVMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)N=C(C(=S)N2C(=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

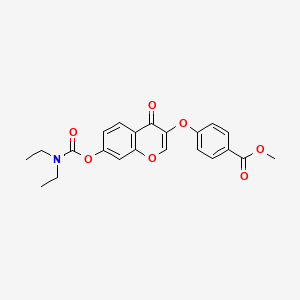

![4-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile](/img/structure/B2405322.png)


![2-((1H-benzo[d]imidazol-2-yl)thio)-1-(4-((difluoromethyl)thio)phenyl)ethanone hydrobromide](/img/structure/B2405325.png)
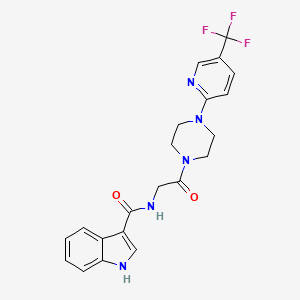
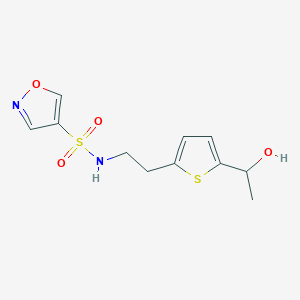
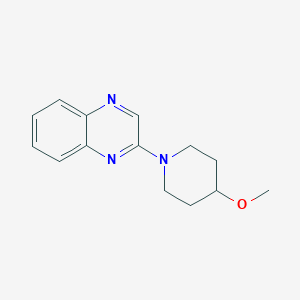
![N-(2-methylbenzyl)-1-{[4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}piperidine-3-carboxamide](/img/structure/B2405334.png)

![Spiro[3.5]nonan-6-one](/img/structure/B2405337.png)
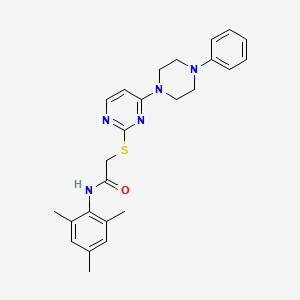
![N-(4-methoxyphenyl)-1-methyl-2-[(4-methylphenyl)sulfanyl]-1H-indole-3-carboxamide](/img/structure/B2405342.png)